Metabolic Stability Advantage: Trifluoromethylcyclopropyl (Cp-CF₃) vs. tert-Butyl Group in Rat In Vivo Half-Life
Replacement of a tert-butyl group with a trifluoromethylcyclopropyl (Cp-CF₃) group significantly increases in vivo metabolic stability in rats. In a direct head-to-head comparison within the same chemical series (compounds 1 and 9), the Cp-CF₃ analog exhibited a 4-fold longer half-life (9.1 h vs. 2.3 h) and 4.3-fold lower clearance (<5 mL/min/kg vs. 33 mL/min/kg) compared to the tert-butyl analog [1].
| Evidence Dimension | In vivo rat pharmacokinetics |
|---|---|
| Target Compound Data | Compound 9 (Cp-CF₃): t1/2 = 9.1 h; Cl <5 mL/min/kg |
| Comparator Or Baseline | Compound 1 (t-Bu): t1/2 = 2.3 h; Cl = 33 mL/min/kg |
| Quantified Difference | Half-life: 9.1 h vs. 2.3 h (4.0-fold increase); Clearance: <5 vs. 33 mL/min/kg (4.3-fold decrease) |
| Conditions | Rat in vivo pharmacokinetic study (compounds 1 and 9); dose 1 mg/kg i.v.; n=2-3 |
Why This Matters
Procuring the Cp-CF₃-containing building block directly addresses the high metabolic clearance liability of tert-butyl groups, enabling longer half-lives and improved oral bioavailability in drug candidates.
- [1] Barnes-Seeman D, et al. Metabolically Stable tert-Butyl Replacement. ACS Med Chem Lett. 2013 Apr 22;4(6):514–516. Table 1: Compounds 1 (t-Bu) and 9 (Cp-CF3). doi:10.1021/ml400045j. PMC4027455. View Source
